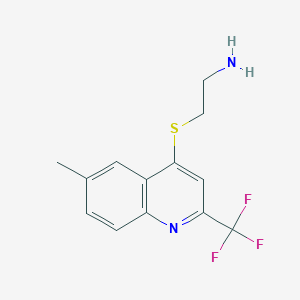

4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline

Descripción general

Descripción

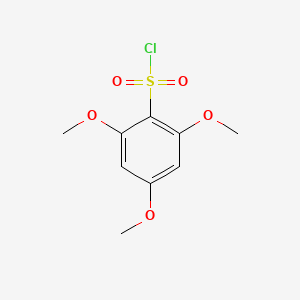

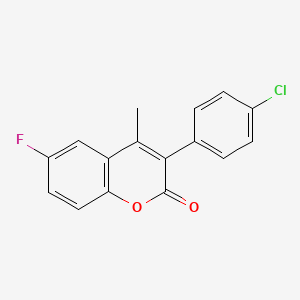

“4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 175203-50-6 . It has a molecular weight of 272.29 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline”, involves several steps and reactions . These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and oxidative dehydrogenation . A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis

The molecular formula of “4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” is C12H11F3N2S . The average mass is 272.289 Da and the monoisotopic mass is 272.059509 Da .Chemical Reactions Analysis

The chemical reactions involving “4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” are complex and involve several steps . The trifluoromethyl group is strongly electron withdrawing, which influences the reactions .Physical And Chemical Properties Analysis

“4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline” is a solid compound . It has a boiling point of 97-99°C .Aplicaciones Científicas De Investigación

Synthesis and Photophysics

- New Quinoline Derivatives Synthesis : A study by Bonacorso et al. (2018) details the successful synthesis of new quinoline derivatives, showcasing potential in photophysics and biomolecular binding. This research contributes to the understanding of how quinoline compounds, like the one , interact with DNA, hinting at applications in biochemistry and molecular biology (Bonacorso et al., 2018).

Chemical Synthesis Techniques

- Innovative Synthesis Methods : Another study led by Rahmani & Darehkordi (2018) presents a unique approach for synthesizing 4-amino-2-(trifluoromethyl)quinolines, demonstrating advancements in chemical synthesis techniques. This may have implications for the efficient production of similar quinoline compounds (Rahmani & Darehkordi, 2018).

Nanotechnology Applications

- Magnetic Nanostructures for Zinc Ion Detection : Research by Pourfallah & Lou (2018) introduces magnetic nanosensors based on 4-aminoquinoline, exhibiting high sensitivity for zinc ion detection. This suggests potential applications of such compounds in nanotechnology and environmental monitoring (Pourfallah & Lou, 2018).

Advanced Organic Synthesis

Novel Synthesis of Functionalized Quinolines : Zhao et al. (2007) developed an efficient method for synthesizing 4-functionalized quinolines, demonstrating the versatility of quinoline compounds in organic synthesis (Zhao et al., 2007).

N-heteroannulation Techniques : A study by Bandyopadhyay et al. (2021) explores the synthesis of various 4-amino-2-(methylthio)quinolines, highlighting advanced techniques in organic synthesis and the potential for creating novel quinoline-based compounds (Bandyopadhyay et al., 2021).

Biological and Pharmacological Applications

Antimalarial Activity : Lamontagne et al. (1989) examined the antimalarial properties of certain quinoline analogues, indicating the potential medicinal applications of these compounds (Lamontagne et al., 1989).

Bio-interactions and Molecular Docking : Research by Kappenberg et al. (2021) on hybridized quinoline systems sheds light on their interactions with DNA and proteins, potentially useful for drug design and molecular biology studies (Kappenberg et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-[6-methyl-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2S/c1-8-2-3-10-9(6-8)11(19-5-4-17)7-12(18-10)13(14,15)16/h2-3,6-7H,4-5,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCLMUUDPOABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2SCCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.